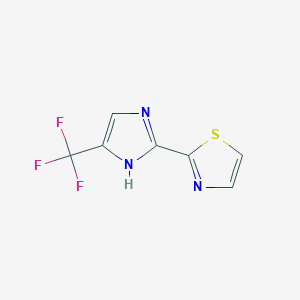

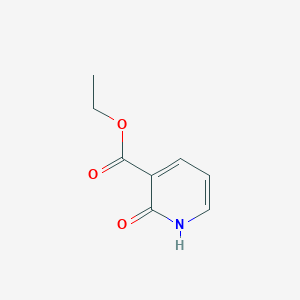

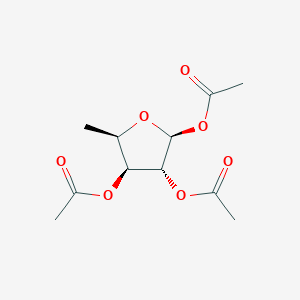

![molecular formula C6H11NO B3121119 2-Oxa-5-azabicyclo[2.2.2]octane CAS No. 280-51-3](/img/structure/B3121119.png)

2-Oxa-5-azabicyclo[2.2.2]octane

Übersicht

Beschreibung

2-Oxa-5-azabicyclo[2.2.2]octane, also known as this compound hemioxalate, is a chemical compound with the CAS Number: 1523606-41-8 . It has a molecular weight of 316.35 . The compound is typically stored at room temperature and is available in solid form .

Synthesis Analysis

The compound can be synthesized as a cyclic amino acid ester from the corresponding ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt via an intramolecular lactonization reaction . Another approach involves the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis

The compound has a bicyclo[2.2.2]octane structure comprised of lactone and piperidine groups . The exact structure was determined via single crystal X-ray diffraction analysis of a single crystal obtained after recrystallization of the compound from ethyl acetate/diethyl ether .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available resources, the compound’s synthesis involves intramolecular lactonization reactions .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 316.35 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources .Wissenschaftliche Forschungsanwendungen

Synthesis and Molecular Structure

2-Oxa-5-azabicyclo[2.2.2]octane has been studied for its synthesis and molecular structure. Moriguchi et al. (2014) synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a chiral cyclic amino acid ester, without using chiral catalysts or enzymes. They characterized the compound using 1H NMR spectroscopy, high-resolution mass spectrometry, and single crystal X-ray diffraction analysis. This compound has a bicyclo[2.2.2]octane structure comprising lactone and piperidine groups (Moriguchi, Krishnamurthy, Arai, Tsuge, 2014).

Application in Pharmaceutical Synthesis

This compound derivatives have significant implications in the synthesis of active pharmaceutical ingredients (APIs). Szabó et al. (2019) reported a novel continuous flow process for hydrogenation of N-protected 2-oxa-3-azabicyclo[2.2.2]oct-5-ene cycloadducts to cis-4-aminocyclohexanols, which are valuable intermediates in API synthesis. They achieved >99% selectivity for the desired product using Raney nickel catalyst (Szabó, Tamás, Faigl, Éles, Greiner, 2019).

Chiral Scaffolding and Synthesis

The compound's chiral scaffolding properties facilitate asymmetric synthesis. Mahía et al. (2017) demonstrated the diastereoselective construction of the 6-oxa-2-azabicyclo[3.2.1]octane scaffold from chiral α-hydroxyaldehyde derivatives through an aza-Prins reaction. This process enables the asymmetric synthesis of 7-(alkyl or aryl)-6-oxa-2-azabicyclo[3.2.1]octane derivatives in one step (Mahía, Badorrey, Gálvez, Díaz-de-Villegas, 2017).

Utility in Bicyclic Morpholine Surrogates

Sokolenko et al. (2017) presented an approach to 3-oxa-7-azabicyclo[3.3.0]octanes, which are bicyclic morpholine analogues. This method relies on [3+2] cycloaddition of maleic anhydrides or furan-2(5H)-ones and an in situ generated azomethine ylide, demonstrating its utility on a multigram scale (Sokolenko, Ostapchuk, Artemenko, Grygorenko, 2017).

Use in Bicyclic Ring System Synthesis

Francisco et al. (2000) synthesized homochiral 7-oxa-2-azabicyclo[2.2.1]heptane and 8-oxa-6-azabicyclo[3.2.1]octane ring systems. These were achieved by reacting specifically protected phosphoramidate derivatives of carbohydrates with (diacetoxyiodo)benzene or iodosylbenzene and iodine, through homolytic fragmentation and intramolecular hydrogen abstraction reaction (Francisco, Herrera, Suárez, 2000).

Safety and Hazards

Zukünftige Richtungen

The 8-azabicyclo[3.2.1]octane scaffold, which is similar to the structure of 2-Oxa-5-azabicyclo[2.2.2]octane, is the central core of the family of tropane alkaloids . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Future directions may involve further exploration of the compound’s synthesis and potential applications in the field of medicinal chemistry.

Wirkmechanismus

Target of Action

Similar compounds, such as 2-azabicyclo[321]octanes, have been reported to exhibit high affinity for α4β2 neuronal nicotinic acetylcholine receptors . These receptors play a crucial role in the transmission of nerve signals in the brain.

Mode of Action

It’s known that similar compounds interact with their targets, leading to changes in the transmission of nerve signals . Further research is needed to elucidate the specific interactions of 2-Oxa-5-azabicyclo[2.2.2]octane with its targets.

Biochemical Pathways

Compounds with similar structures, such as 2-azabicyclo[321]octanes, are known to affect the cholinergic system, which includes pathways related to the neurotransmitter acetylcholine .

Result of Action

Similar compounds are known to affect the transmission of nerve signals, which can lead to various physiological effects .

Biochemische Analyse

Biochemical Properties

It is known that this compound can interact with various enzymes and proteins

Cellular Effects

It is hypothesized that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2-Oxa-5-azabicyclo[2.2.2]octane is not well-defined. It is believed that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been extensively studied. Therefore, information on threshold effects, as well as toxic or adverse effects at high doses, is currently unavailable .

Eigenschaften

IUPAC Name |

2-oxa-5-azabicyclo[2.2.2]octane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-2-6-3-7-5(1)4-8-6/h5-7H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNYWVERKQKRXSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2COC1CN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

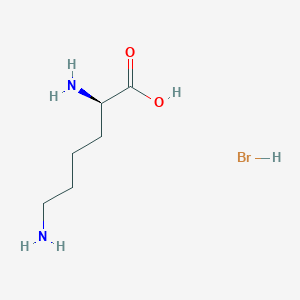

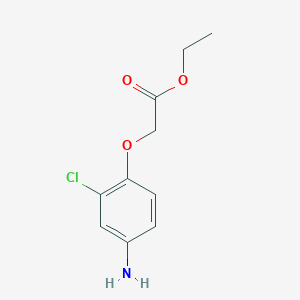

![[4-(Ethoxycarbonyl)cyclohexylidene]acetic acid](/img/structure/B3121085.png)